N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Description

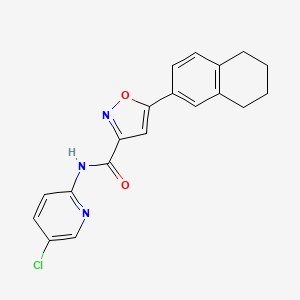

N-(5-Chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a tetrahydronaphthalenyl group at position 5 and a carboxamide-linked 5-chloropyridin-2-yl moiety.

Properties

Molecular Formula |

C19H16ClN3O2 |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C19H16ClN3O2/c20-15-7-8-18(21-11-15)22-19(24)16-10-17(25-23-16)14-6-5-12-3-1-2-4-13(12)9-14/h5-11H,1-4H2,(H,21,22,24) |

InChI Key |

TXRNNGINODABNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloropyridine group: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is introduced to the oxazole ring.

Attachment of the tetrahydronaphthalene group: This can be done through Friedel-Crafts alkylation or acylation reactions, where the tetrahydronaphthalene moiety is attached to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or reduced functional groups.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be inferred through comparisons with similar derivatives. Key analogs and their properties are summarized below:

Substitution at the Oxazole Carboxamide Position

*Calculated based on molecular formula (C19H15ClN4O2).

- Key Insights: The purin-6-yl analog exhibits high potency against xanthine oxidase due to hydrogen bonding and π-π stacking with the enzyme’s active site . Replacing purine with 5-chloropyridine (in the target compound) may alter selectivity, as chloropyridine’s electron-withdrawing effects and reduced polarity could enhance membrane permeability but weaken enzyme interactions. The quinolin-8-yl analog (5f) has a larger aromatic system, which increases molecular weight and lipophilicity (logP ~3.5 predicted) compared to the target compound. This may affect bioavailability .

Substituent Effects on Physicochemical Properties

- Key Insights: The N-benzyl analog () incorporates a sulfone group, increasing hydrophilicity but also synthetic complexity. The target compound’s simpler structure may offer better metabolic stability.

Biological Activity

N-(5-chloropyridin-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- CAS Registry Number : 1229194-11-9

- InChIKey : PSMMNJNZVZZNOI-SJILXJHISA-N

This structure features a chlorinated pyridine ring and an oxazole moiety, which are known to influence biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays have shown its efficacy against various cancer cell lines.

Case Studies and Research Findings

- Antiproliferative Effects :

- Mechanism of Action :

- Comparative Efficacy :

Toxicity Assessment

While evaluating the biological activity of this compound, it is crucial to assess its toxicity profile. A study involving zebrafish embryos indicated that the compound has a moderate toxicity level, which suggests that further optimization may be required to enhance therapeutic indices while minimizing adverse effects .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.